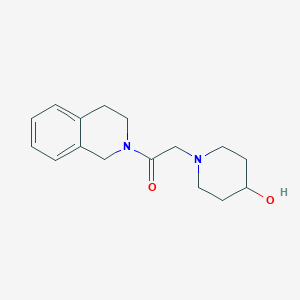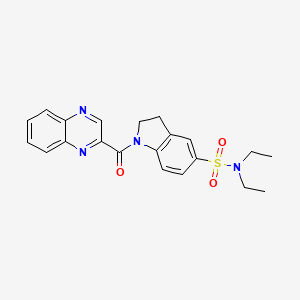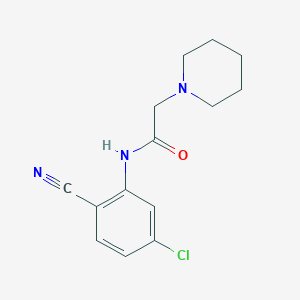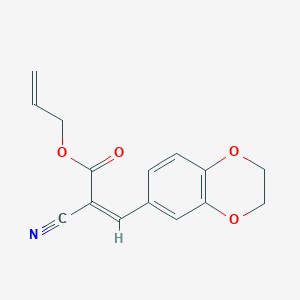
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone, commonly known as DPIE, is a synthetic compound with potential applications in the field of drug discovery. It is a small-molecule inhibitor that targets specific enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of DPIE involves the inhibition of the activity of specific enzymes and receptors. For example, DPIE inhibits the activity of PDE4 by binding to the active site of the enzyme and preventing it from hydrolyzing cyclic adenosine monophosphate (cAMP). This results in an increase in intracellular cAMP levels, which leads to a reduction in inflammation. Similarly, DPIE inhibits the activity of PDE5 by binding to the active site of the enzyme and preventing it from hydrolyzing cyclic guanosine monophosphate (cGMP). This results in an increase in intracellular cGMP levels, which leads to smooth muscle relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPIE are diverse and depend on the specific enzyme or receptor that it targets. For example, DPIE has been shown to reduce inflammation in animal models of asthma and chronic obstructive pulmonary disease by inhibiting the activity of PDE4. It has also been shown to improve erectile function in animal models of erectile dysfunction by inhibiting the activity of PDE5. Additionally, DPIE has been shown to have antiplatelet effects by inhibiting the activity of adenosine A1 receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DPIE is that it is a small-molecule inhibitor, which makes it easier to synthesize and modify than larger molecules such as proteins. Additionally, DPIE has a high affinity for its target enzymes and receptors, which makes it a potent inhibitor. However, one limitation of DPIE is that it may have off-target effects, which could lead to unintended consequences. Another limitation is that DPIE may not be effective in all cases, as the activity of its target enzymes and receptors may be regulated by other factors.
Orientations Futures
There are several future directions for research on DPIE. One direction is to explore the potential of DPIE as a therapeutic agent for various diseases, such as asthma, chronic obstructive pulmonary disease, and erectile dysfunction. Another direction is to investigate the structure-activity relationship of DPIE and its analogs, in order to improve its potency and selectivity. Additionally, future research could focus on the development of new synthetic methods for DPIE and its analogs, in order to make the synthesis process more efficient and cost-effective. Finally, research could focus on the identification of new enzymes and receptors that are targeted by DPIE, in order to expand its potential applications in drug discovery.
Méthodes De Synthèse
The synthesis of DPIE involves the reaction of 2-(4-hydroxypiperidin-1-yl)ethanone with 3,4-dihydroisoquinoline in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of DPIE is high. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
DPIE has been extensively studied for its potential applications in drug discovery. It has been shown to inhibit the activity of various enzymes and receptors, including phosphodiesterase 4 (PDE4), phosphodiesterase 5 (PDE5), and adenosine A1 receptors. These enzymes and receptors are involved in a wide range of physiological processes, including inflammation, smooth muscle relaxation, and platelet aggregation.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15-6-8-17(9-7-15)12-16(20)18-10-5-13-3-1-2-4-14(13)11-18/h1-4,15,19H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLPYPAWOWDYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)


![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)


![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)

![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)

